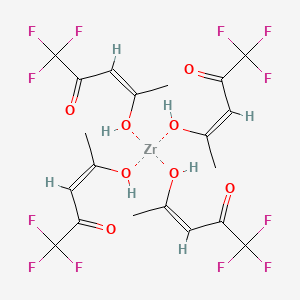
Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) trifluoroacetylacetonate is a coordination compound with the chemical formula Zr(C5H4F3O2)4. It is a white powder that is used in various scientific and industrial applications. The compound is known for its high thermal stability and volatility, making it useful in processes such as chemical vapor deposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium(IV) trifluoroacetylacetonate can be synthesized through the reaction of zirconium(IV) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane. The mixture is heated under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of zirconium(IV) trifluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(IV) trifluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with other metal ions or organic molecules through coordination bonds.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) trifluoroacetylacetonate include other metal salts, organic ligands, and bases. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving zirconium(IV) trifluoroacetylacetonate depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new zirconium complexes with different ligands, while coordination reactions can result in the formation of multi-metallic complexes .
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) trifluoroacetylacetonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Wirkmechanismus
The mechanism of action of zirconium(IV) trifluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The zirconium ion acts as a Lewis acid, accepting electron pairs from donor ligands to form coordination bonds. This property is exploited in catalysis and material synthesis, where the compound facilitates the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium(IV) acetylacetonate: Similar to zirconium(IV) trifluoroacetylacetonate but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Zirconium(IV) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability properties.
Uniqueness
Zirconium(IV) trifluoroacetylacetonate is unique due to its high thermal stability and volatility, which make it particularly useful in high-temperature processes such as chemical vapor deposition. Its trifluoroacetylacetonate ligands also provide distinct electronic properties that influence its reactivity and coordination behavior .
Eigenschaften
Molekularformel |
C20H20F12O8Zr |
|---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; |
InChI-Schlüssel |
XRKUYOHMXDWEPJ-SFFXPQKJSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zr] |
Kanonische SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
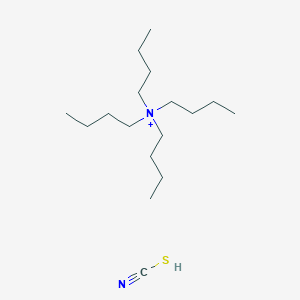


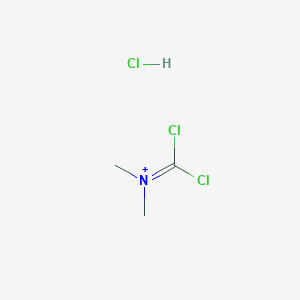
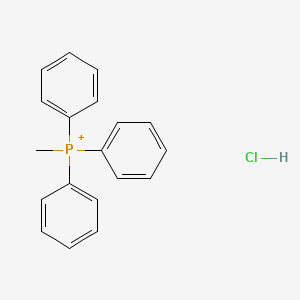
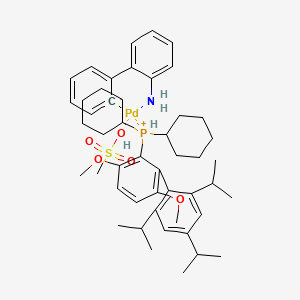
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)



